N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide
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Overview
Description
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-phenylacetamide is a complex organic compound with a unique structure that includes a cyclopenta[b]quinoline core and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-phenylacetamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the cyclopenta[b]quinoline core, followed by the introduction of the phenylacetamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
Scientific Research Applications
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}but-2-enamide: This compound has a similar core structure but with a different substituent group.
1H-Cyclopenta[b]quinolin-9-amine: A simpler compound with a similar core structure but lacking the phenylacetamide group.
Uniqueness
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-phenylacetamide is unique due to its specific combination of the cyclopenta[b]quinoline core and the phenylacetamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H22N2O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide |
InChI |
InChI=1S/C20H22N2O/c23-19(13-14-7-2-1-3-8-14)22-20-15-9-4-5-11-17(15)21-18-12-6-10-16(18)20/h1-3,7-8H,4-6,9-13H2,(H,21,22,23) |
InChI Key |
PXUNRLKVYOMHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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